3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole
Description
Properties
CAS No. |
2742659-31-8 |
|---|---|
Molecular Formula |
C5H6BrIN2 |
Molecular Weight |
300.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination with Molecular Bromine
In a representative procedure, 1,4-dimethylpyrazole is dissolved in dichloromethane (DCM) at 0–5°C, followed by dropwise addition of bromine (1.1 equiv) in the presence of iron(III) chloride (0.05 equiv) as a Lewis acid. The reaction proceeds for 6–8 hours, yielding 3-bromo-1,4-dimethylpyrazole in 72–78% yield after aqueous workup. Excess bromine leads to dihalogenation at position 5, necessitating strict stoichiometric control.
Iodination Using Iodine Monochloride
Subsequent iodination employs iodine monochloride (ICl, 1.05 equiv) in acetic acid at 60°C for 12 hours. The acetic acid solvent protonates the pyrazole nitrogen, enhancing electrophilic substitution at the electron-rich C5 position. This step achieves 65–70% conversion to the target compound, with residual 3-bromo-1,4-dimethylpyrazole removed via silica gel chromatography.
Table 1: Direct Halogenation Parameters
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | DCM | 0–5 | 6–8 | 72–78 |
| Iodination | ICl, AcOH | Acetic Acid | 60 | 12 | 65–70 |
Sequential Halogenation via Metallation
Regioselectivity challenges in direct halogenation are circumvented by generating pyrazole anions through deprotonation. This method ensures precise halogen placement.
Lithium-Based Metallation
A solution of 1,4-dimethylpyrazole in tetrahydrofuran (THF) is treated with n-butyllithium (2.2 equiv) at −78°C under nitrogen. The resulting anion reacts with hexabromoethane (1.0 equiv) to form 3-bromo-1,4-dimethylpyrazole in 85% yield. Subsequent metallation with lithium diisopropylamide (LDA) at −78°C and quenching with iodine (1.1 equiv) introduces iodine at C5, yielding the target compound in 78% overall yield.
Potassium Hydroxide-Mediated Iodination
Alternative iodination employs potassium hydroxide (3.0 equiv) and iodine (1.2 equiv) in dimethylformamide (DMF) at 40°C for 24 hours. This single-step protocol converts 3-bromo-1,4-dimethylpyrazole to the dihalogenated product in 89% yield, leveraging DMF’s polarity to stabilize transition states.
Table 2: Metallation-Halogenation Efficiency
Oxidative Halogenation Strategies
Oxidizing agents facilitate halogen incorporation under milder conditions, particularly for iodine.
Hydrogen Peroxide-Iodide System
A mixture of 3-bromo-1,4-dimethylpyrazole, potassium iodide (2.0 equiv), and hydrogen peroxide (30% w/v, 1.5 equiv) in ethanol undergoes reflux for 8 hours. The oxidative iodination achieves 82% yield, with peroxide radicals mediating iodide oxidation to iodine radicals for electrophilic substitution.
Transition Metal Catalysis
Palladium(II) acetate (0.1 equiv) catalyzes iodination using N-iodosuccinimide (NIS, 1.1 equiv) in acetonitrile at 80°C. This method achieves 91% yield but requires rigorous exclusion of moisture to prevent catalyst deactivation.
Comparative Analysis of Methodologies
Direct halogenation offers simplicity but suffers from moderate yields due to competing dihalogenation. Metallation-based routes provide superior regiocontrol but demand cryogenic conditions and anhydrous setups. Oxidative methods balance efficiency and practicality, though catalyst costs may limit scalability.
Table 3: Method Comparison
Industrial-Scale Considerations
Large-scale synthesis prioritizes solvent recovery and catalyst reuse. A continuous flow system using DMF and in-line distillation achieves 86% yield with 98% purity, reducing waste versus batch processes. Bromine recycling via electrolysis further enhances sustainability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles with different functional groups replacing the bromine or iodine atoms.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones derived from the oxidation of methyl groups.
Reduction Reactions: Products include hydrogenated pyrazole derivatives with reduced double bonds or functional groups.
Scientific Research Applications
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The bromine and iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mono-Halogenated Pyrazoles
- 3-Iodo-1,4-dimethyl-1H-pyrazole (C₅H₇IN₂, MW 246.03 g/mol): Lacks the bromine substituent, resulting in a lower molecular weight and reduced steric bulk. The absence of bromine simplifies synthetic modifications but limits dual functionalization opportunities .
- The bromine at position 3 retains reactivity for cross-coupling reactions .
Dihalogenated and Functionalized Pyrazoles
- 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde (C₇H₈BrN₂O, MW 231.06 g/mol): Incorporates a carbaldehyde group at position 4, introducing electrophilic reactivity for nucleophilic additions or condensations. The bromine at position 3 allows sequential functionalization .
- 5-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole (C₆H₈F₂N₂, MW 158.14 g/mol): Fluorine substituents increase electronegativity and metabolic stability compared to halogens like iodine, though reduced polarizability may limit solubility in nonpolar solvents .
Non-Halogenated Pyrazoles
- 3,4-Dimethyl-1H-pyrazole (C₅H₈N₂): Absence of halogens simplifies synthesis but reduces versatility in further derivatization. The lower molecular weight (96.13 g/mol) may enhance solubility in aqueous systems .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | MW (g/mol) | Halogens | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 3-Bromo-5-iodo-1,4-dimethyl-1H-pyrazole | C₅H₆BrIN₂ | 300.93 | Br, I | Me (1,4) | High steric bulk; dual halogen reactivity |
| 3-Iodo-1,4-dimethyl-1H-pyrazole | C₅H₇IN₂ | 246.03 | I | Me (1,4) | Mono-halogenated; simpler reactivity |
| 3-Bromo-1-methyl-5-phenyl-1H-pyrazole | C₁₀H₁₀BrN₂ | 254.11 | Br | Ph (5), Me (1) | Enhanced lipophilicity |
| 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde | C₇H₈BrN₂O | 231.06 | Br | CHO (4), Me (1,5) | Electrophilic aldehyde group |
| 5-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole | C₆H₈F₂N₂ | 158.14 | F | CF₂H (5), Me (1,4) | High electronegativity; metabolic stability |
Research Findings
Physicochemical Properties
- Solubility: The dihalogenated structure enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility relative to non-halogenated pyrazoles .
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole?
- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized pyrazole core. For bromination and iodination, stepwise substitution is recommended to avoid competing reactions. For example, bromine can be introduced via electrophilic substitution using (N-bromosuccinimide) in , followed by iodination using (N-iodosuccinimide) under controlled temperature (0–5°C) to minimize side reactions . Purification via column chromatography with silica gel (hexane:ethyl acetate, 4:1) ensures high yield and purity.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- : Look for characteristic signals: methyl groups (δ 2.2–2.5 ppm), pyrazole protons (δ 7.8–8.2 ppm), and absence of NH protons due to substitution .
- : Confirm halogenated carbons (C-Br: δ 95–110 ppm; C-I: δ 60–80 ppm) and pyrazole ring carbons (δ 140–160 ppm) .
- HRMS : Use ESI+ mode to match the exact mass (e.g., calculated for : 328.8764) .
Q. What solvents and reaction conditions favor stability during storage?
- Methodological Answer : Halogenated pyrazoles are light-sensitive. Store in amber vials under inert gas (N/Ar) at −20°C. Use anhydrous DMF or THF for reactions to prevent hydrolysis. Avoid protic solvents (e.g., MeOH) that may displace halogens .
Advanced Research Questions
Q. How can regioselectivity challenges in dihalogenation (Br/I) be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT at B3LYP/6-31G* level) predicts favorable sites for electrophilic attack. For example, iodine prefers the less hindered C5 position due to its larger atomic radius, while bromine targets C3 . Experimental validation via competitive reactions with mono-halogenated intermediates is critical .
Q. How to resolve contradictions in reported 1H NMR^1\text{H NMR}1H NMR data for similar pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, pyrazole protons in CDCl may shift upfield compared to DMSO-d due to hydrogen bonding. Reproduce spectra under standardized conditions (500 MHz, 25°C) and cross-validate with -DEPT or 2D NMR (HSQC/HMBC) .
Q. What strategies optimize catalytic coupling reactions (e.g., Suzuki-Miyaura) for 3-bromo-5-iodo-pyrazoles?
- Methodological Answer : Use Pd(PPh) as a catalyst with KCO in THF/HO (3:1) at 80°C. The iodo group reacts preferentially due to lower bond dissociation energy vs. bromine. Sequential coupling (first iodine, then bromine) minimizes cross-talk. Monitor via TLC and isolate intermediates to confirm selectivity .
Q. How do steric effects from 1,4-dimethyl groups influence halogen reactivity?
- Methodological Answer : The 1,4-dimethyl groups create steric hindrance, slowing nucleophilic substitution at C3/C5. Kinetic studies (e.g., monitoring reaction rates with NaI in acetone) show reduced reactivity compared to non-methylated analogs. Adjust reaction times (24–48 hrs) and use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .
Data Analysis & Experimental Design
Q. How to design a mechanistic study for halogen displacement in this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of vs. substitution using isotopic labeling.
- Leaving Group Ability : Perform competition experiments (e.g., Br vs. I displacement with NaN) in DMF at 60°C. Analyze products via LC-MS .
- Computational Modeling : Use Gaussian09 to calculate transition state energies for SNAr pathways .
Q. What computational tools predict bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., COX-2 or kinases). The bromo and iodo groups enhance hydrophobic interactions in binding pockets .
- ADMET Prediction : SwissADME evaluates solubility (LogP ≈ 2.5) and metabolic stability. Methyl groups reduce hepatic clearance compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
